![molecular formula C18H21ClN2O3S B4065522 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4065522.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide
Overview
Description
The compound “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide” is a complex organic molecule. It has a molecular formula of C28H38Cl2N2O10S4 and a molecular weight of 761.784 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes sulfonyl groups, which are sulfur atoms double-bonded to two oxygen atoms and single-bonded to two carbon atoms . It also includes a chlorophenyl group, an ethyl group, a methylphenyl group, and a methylglycinamide group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the benzylic position could undergo free radical bromination, nucleophilic substitution, or oxidation . The sulfonyl groups could also participate in various reactions .Scientific Research Applications
- Plant Growth Regulation : RACK1 plays an important role in regulating the growth and development of cotton plants. It’s preferentially expressed in fast-growing tissues, such as cotton fibers and ovules .
- Protein Synthesis Regulation : As an important constituent of the eukaryotic ribosome, RACK1 recruits activated protein kinase C to the ribosome and stimulates translation through promoting phosphorylation of many translation factors .
SR-01000264945
The search results did not provide specific information about the scientific research applications of SR-01000264945.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-14-7-5-6-13(2)18(14)20-17(22)12-21(3)25(23,24)16-10-8-15(19)9-11-16/h5-11H,4,12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFWPIQOZFNGNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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